1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-methylpiperazine
Overview
Description
EMIP is a piperazine derivative that was first synthesized in the 1990s by researchers at Pfizer. Since then, it has been studied extensively for its potential as a therapeutic agent in various diseases, including cancer and neurological disorders. EMIP has been shown to have a unique mechanism of action, making it a promising candidate for further research.
Mechanism of Action
EMIP's mechanism of action is unique and complex. It has been shown to interact with various cellular pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. EMIP has also been shown to inhibit the activity of the enzyme HDAC, which is involved in the regulation of gene expression. By modulating these pathways, EMIP is able to exert its anti-cancer and neuroprotective effects.
Biochemical and Physiological Effects:
EMIP has been shown to have a number of biochemical and physiological effects. In cancer cells, EMIP has been shown to induce cell cycle arrest and apoptosis, while also inhibiting angiogenesis and metastasis. In neurological disorders, EMIP has been shown to prevent neuronal damage and improve cognitive function. EMIP has also been shown to have anti-inflammatory properties, which may contribute to its therapeutic effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of EMIP for lab experiments is its unique mechanism of action. This makes it a promising candidate for further research in various diseases. However, there are also limitations to using EMIP in lab experiments. For example, its synthesis method can be time-consuming and requires careful monitoring of reaction conditions to ensure a high yield of the desired product. Additionally, more research is needed to fully understand its potential side effects and toxicity.
Future Directions
There are a number of future directions for research on EMIP. One area of interest is its potential as a treatment for various types of cancer, including breast cancer and lung cancer. Additionally, more research is needed to fully understand its mechanism of action and how it interacts with various cellular pathways. Finally, there is a need for further research on the safety and toxicity of EMIP, particularly in pre-clinical studies.
In conclusion, EMIP is a promising compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. Its unique mechanism of action and ability to modulate various cellular pathways make it a promising candidate for further research in various diseases. While there are limitations to using EMIP in lab experiments, its potential benefits make it an important area of study for future research.
Scientific Research Applications
EMIP has been studied extensively for its potential as a therapeutic agent in various diseases. It has been shown to have anti-cancer properties, with studies demonstrating its ability to inhibit the growth of cancer cells and induce apoptosis. EMIP has also been studied for its potential as a treatment for neurological disorders, including Alzheimer's disease and Parkinson's disease. In these studies, EMIP has been shown to have a neuroprotective effect, preventing neuronal damage and improving cognitive function.
properties
IUPAC Name |
(3-ethyl-5-methyl-1,2-oxazol-4-yl)-(4-methylpiperazin-1-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2/c1-4-10-11(9(2)17-13-10)12(16)15-7-5-14(3)6-8-15/h4-8H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPSVJQFDUWNIDT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C(=O)N2CCN(CC2)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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